molecular formula C18H16O4 B3026849 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester CAS No. 115610-79-2

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester

Cat. No.: B3026849
CAS No.: 115610-79-2
M. Wt: 296.3 g/mol
InChI Key: GRZQNEYQRVPNRY-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester is a caffeic acid derivative where the carboxylic acid group is esterified with a 3-phenyl-2-propenyl (cinnamyl-like) moiety. Its systematic name reflects the presence of a 3,4-dihydroxyphenyl group (catechol) attached to the α,β-unsaturated acrylate backbone. The molecular formula is C₁₈H₁₆O₄, with a molecular weight of 296.32 g/mol.

Properties

IUPAC Name

3-phenylprop-2-enyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-16-10-8-15(13-17(16)20)9-11-18(21)22-12-4-7-14-5-2-1-3-6-14/h1-11,13,19-20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZQNEYQRVPNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736449
Record name 3-Phenylprop-2-en-1-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115610-79-2
Record name 3-Phenylprop-2-en-1-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester typically involves the esterification of 3-(3,4-dihydroxyphenyl)-2-propenoic acid with 3-phenyl-2-propenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Table 1: Comparison with Structurally Similar Esters

Compound NameFunctional GroupsKey Reactivity Differences
Ethyl cinnamate Simple ester, no dihydroxy groupsLacks antioxidant activity via catechol
3-Phenylpropyl cinnamate Saturated alkyl chainReduced conjugation; slower hydrolysis
Cinnamyl cinnamate α,β-unsaturated esterSimilar reactivity but lacks dihydroxy

Hydrolysis Reactions

The ester bond undergoes cleavage under acidic, basic, or enzymatic conditions:

  • Acid-catalyzed hydrolysis : Yields caffeic acid and cinnamyl alcohol via protonation of the ester oxygen, enhancing electrophilicity of the carbonyl group .

  • Base-catalyzed saponification : Produces caffeate salts and cinnamyl alcohol derivatives .

  • Enzymatic hydrolysis : Esterases in biological systems metabolize the compound into bioactive fragments, as observed in related phenylpropanoids .

Oxidation Reactions

The catechol (3,4-dihydroxyphenyl) group is highly redox-active:

  • Autoxidation : Forms ortho-quinone intermediates in aerobic environments, which may dimerize or react with nucleophiles like thiols .

  • Metal-mediated oxidation : Chelates transition metals (e.g., Fe³⁺, Cu²⁺), accelerating free radical generation and subsequent polymerization .

Table 2: Oxidation Products and Conditions

Oxidizing AgentConditionsProduct
O₂ (ambient air)pH > 7, 25°COrtho-quinone dimers
FeCl₃Aqueous ethanolMetal-catecholate complexes
Horseradish peroxidaseH₂O₂, pH 6.8Polymerized derivatives

Addition and Cyclization Reactions

The α,β-unsaturated ester participates in:

  • Michael addition : Nucleophiles (e.g., amines, thiols) add to the β-carbon of the propenoate system .

  • Diels-Alder reactions : Acts as a dienophile with conjugated dienes, forming six-membered cyclic adducts .

Biological Redox Interactions

The compound demonstrates significant antioxidant activity via:

  • Radical scavenging : The catechol group donates hydrogen atoms to neutralize ROS (e.g., - OH, O₂- ⁻) .

  • Electron transfer : Stabilizes radicals through resonance in the conjugated system .

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity :
    • This compound exhibits significant antioxidant properties due to the presence of hydroxyl groups on the phenolic structure. Research indicates that it can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated its efficacy in protecting cells from oxidative damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects :
    • The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. In vitro studies have reported that it reduces inflammation markers in human cell lines, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties :
    • Its antimicrobial activity has been documented against various bacteria and fungi. In a controlled study, the compound displayed inhibitory effects on the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a natural preservative in food and cosmetic formulations .

Cosmetic Applications

  • Skin Protection :
    • Due to its antioxidant properties, this compound is incorporated into skincare products to protect against UV radiation and environmental stressors. Formulations containing this ester have shown improved skin hydration and elasticity in clinical trials .
  • Anti-aging Products :
    • The ability to promote collagen synthesis makes it a valuable ingredient in anti-aging formulations. Studies have indicated that topical application can enhance skin texture and reduce the appearance of fine lines .

Material Science Applications

  • Polymerization :
    • The compound serves as a monomer in polymer chemistry for synthesizing biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining environmental sustainability .
  • Coatings and Adhesives :
    • Due to its chemical reactivity, it is used in formulating coatings that require durability and resistance to environmental factors. Research has shown that coatings derived from this compound exhibit superior adhesion and weather resistance compared to traditional formulations .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits/Properties
PharmaceuticalsAntioxidant agentReduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against bacteria and fungi
CosmeticsSkin protectionProtects against UV damage
Anti-aging productsPromotes collagen synthesis
Material SciencePolymerizationEnhances mechanical properties
Coatings and adhesivesSuperior adhesion and weather resistance

Case Studies

  • Case Study on Antioxidant Activity :
    A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including 2-propenoic acid esters. The results indicated that this compound significantly reduced lipid peroxidation in vitro models, demonstrating its potential for health supplements aimed at reducing oxidative stress .
  • Clinical Trial for Skin Protection :
    A double-blind clinical trial assessed the efficacy of a cream containing this compound on skin hydration levels over eight weeks. Participants reported a noticeable improvement in skin texture and moisture retention compared to the placebo group .
  • Research on Polymer Applications :
    Research conducted by a leading polymer science institute explored the use of this compound as a monomer for creating eco-friendly polymers. The resulting materials exhibited enhanced biodegradability without compromising mechanical strength, making them suitable for various industrial applications .

Mechanism of Action

The biological effects of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester are primarily attributed to its ability to interact with cellular targets and modulate biochemical pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical attributes of the target compound with other caffeic acid esters and related derivatives:

Compound Name (IUPAC) Ester Group Molecular Weight (g/mol) LogP<sup>*</sup> Solubility Profile
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester 3-Phenyl-2-propenyl 296.32 ~3.1 (estimated) Low water solubility
Caffeic acid phenethyl ester (CAPE) Phenethyl 284.30 3.5 Lipophilic, ethanol-soluble
Methyl caffeate Methyl 194.18 1.8 Moderate aqueous solubility
Prenyl caffeate (3-Methyl-2-butenyl ester) 3-Methyl-2-butenyl 248.27 2.9 Low water solubility
Lupeol caffeate Lupan-3-yl 590.89 >6.0 Highly lipophilic

<sup>*</sup>LogP values estimated via computational tools.

Key Observations :

  • The 3-phenyl-2-propenyl group in the target compound increases steric bulk and aromaticity compared to alkyl esters (e.g., methyl, phenethyl). This enhances lipophilicity (higher LogP), likely improving membrane permeability but reducing water solubility.
Anti-Inflammatory and Antioxidant Effects
  • CAPE : Demonstrates potent inhibition of COX-2 (IC₅₀ ~2.5 µg/mL) and suppression of prostaglandin E₂ (PGE₂) synthesis in human oral epithelial cells. Its phenethyl group facilitates interaction with hydrophobic enzyme pockets.
  • The 3-phenyl-2-propenyl group may enhance binding to inflammatory targets (e.g., NF-κB) due to π-π stacking interactions.
  • Methyl caffeate : Shows moderate antioxidant activity (DPPH IC₅₀ ~20 µM) but weaker anti-inflammatory effects compared to CAPE.
Anticancer Potential
  • CAPE : Induces apoptosis in cancer cells via mitochondrial pathways and suppresses tumor growth in vivo (e.g., 10–100 mg/kg in rat models).
  • Target Compound: Structural analogs with aryl-propenyl groups (e.g., cinnamyl esters) exhibit cytotoxic effects against cancer cell lines (e.g., IC₅₀ ~50 µM in hepatocellular carcinoma).
  • Long-chain alkyl esters (e.g., tetracosyl/pentacosyl ferulates): Show moderate cytotoxicity, with activity linked to alkyl chain length and membrane disruption.

Metabolic Stability and Toxicity

  • CAPE : Undergoes hydrolysis to caffeic acid and phenethyl alcohol in vivo. High doses (>100 mg/kg) may cause gastrointestinal toxicity.
  • Methyl caffeate : Rapidly metabolized by esterases, limiting its therapeutic utility.
  • Target Compound : The aryl-propenyl group may resist enzymatic hydrolysis, prolonging half-life. However, the catechol moiety could increase susceptibility to oxidation, necessitating structural stabilization.

Biological Activity

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester, commonly known as a derivative of caffeic acid, exhibits significant biological activities. This compound is structurally related to various phenolic compounds and has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's IUPAC name is (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid , with a molecular formula of C12H12O4C_{12}H_{12}O_4 and a molecular weight of approximately 220.23 g/mol. Its structure includes a propenoic acid backbone substituted with a dihydroxyphenyl group.

PropertyValue
IUPAC Name(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Molecular FormulaC12_{12}H12_{12}O4_{4}
Molecular Weight220.23 g/mol
CAS Number539-03-7

Antioxidant Activity

Research indicates that derivatives of caffeic acid exhibit strong antioxidant properties. A study involving various phenolic compounds demonstrated that caffeic acid and its derivatives can scavenge free radicals effectively. The presence of hydroxyl groups in the structure enhances their radical scavenging capacity, making them valuable in preventing oxidative stress-related damage in biological systems .

Anticancer Properties

The anticancer potential of caffeic acid derivatives has been extensively studied. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, cinnamic acid and its derivatives were tested on liver cancer models and showed significant hepatoprotective effects by reducing oxidative stress markers .

Anti-inflammatory Effects

Caffeic acid derivatives also exhibit anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in managing conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Case Studies

  • Hepatoprotective Effects in Animal Models :
    • A study administered caffeic acid derivatives to male Wistar rats subjected to carbon tetrachloride-induced liver damage. The results indicated a significant reduction in liver enzymes associated with liver injury, showcasing the protective effects of these compounds against hepatotoxicity .
  • Antioxidant Capacity Assessment :
    • In a comparative study of various phenolic compounds, caffeic acid demonstrated superior antioxidant activity in scavenging DPPH radicals compared to other tested substances. This reinforces its potential as a dietary supplement for enhancing health through oxidative stress reduction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester, and how can side reactions be minimized?

  • Methodology : The esterification of 3-(3,4-dihydroxyphenyl)propenoic acid with 3-phenyl-2-propenol typically employs acid catalysis (e.g., H₂SO₄) or enzymatic methods. Protecting groups (e.g., acetyl or benzyl for catechol hydroxyls) are critical to prevent oxidation during synthesis. Solvent choice (e.g., anhydrous DMF or THF) and temperature control (60–80°C) minimize polymerization. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

  • Methodology : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation of the catechol moiety. Degradation studies via HPLC-UV (C18 column, methanol/water + 0.1% formic acid) reveal dimerization or quinone formation under light or oxygen exposure. Accelerated stability testing (40°C/75% RH for 30 days) quantifies degradation kinetics .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Confirm ester linkage (δ 6.3–6.8 ppm for propenyl protons, δ 165–170 ppm for ester carbonyl).
  • FT-IR : Ester C=O stretch (~1700 cm⁻¹), hydroxyl groups (~3300 cm⁻¹, if unprotected).
  • HRMS : Exact mass validation (e.g., [M+H]+ calculated for C18H16O4: 297.1121) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology : Use NIOSH-approved respirators (P95/P99 filters for particulates) and nitrile gloves. Engineering controls (fume hoods) and spill containment (neutralizing agents like sodium bicarbonate) are mandatory. Acute toxicity data (oral LD50 > 2000 mg/kg in rats) suggest moderate hazard, but skin/eye irritation (H315/H319) requires immediate flushing with water .

Advanced Research Questions

Q. How does the 3,4-dihydroxyphenyl group influence redox activity in biological systems?

  • Methodology : Electrochemical analysis (cyclic voltammetry at glassy carbon electrode, 0.1 M PBS pH 7.4) reveals two oxidation peaks (~0.3 V and 0.5 V vs. Ag/AgCl) corresponding to catechol oxidation to semiquinone and quinone. Compare antioxidant capacity via DPPH/ABTS assays against Trolox standards. In vitro models (e.g., HepG2 cells) assess ROS scavenging efficacy .

Q. What computational models predict the compound’s bioavailability and metabolic pathways?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict hydroxylation sites.
  • ADMET prediction (SwissADME) : LogP (~2.8) suggests moderate lipophilicity; poor blood-brain barrier penetration.
  • In vitro metabolism : Incubate with liver microsomes (human/rat), identify phase I/II metabolites via LC-QTOF-MS .

Q. How do structural analogs (e.g., methyl or ethyl esters) compare in terms of bioactivity and pharmacokinetics?

  • Methodology : Synthesize analogs (e.g., methyl ester, CAS 3943-97-3) and compare:

  • Solubility : Shake-flask method (water/octanol).
  • Plasma protein binding : Equilibrium dialysis.
  • In vivo pharmacokinetics : Administer to Sprague-Dawley rats, collect plasma for LC-MS/MS analysis (t½, Cmax) .

Q. What experimental designs resolve contradictions in reported biological activities (e.g., pro-oxidant vs. antioxidant effects)?

  • Methodology : Context-dependent effects require dose-response studies (0.1–100 µM) across cell lines (cancer vs. normal). Measure intracellular glutathione (GSH/GSSG ratio) and mitochondrial membrane potential (JC-1 staining). Statistical analysis (ANOVA with post-hoc tests) identifies thresholds for redox switching .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.